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Compound of Interest

Compound Name: Tinkal

Cat. No.: B1254984

For researchers, scientists, and drug development professionals utilizing soldering in laboratory
and equipment maintenance, the selection of an appropriate flux is critical to ensure reliable
and clean solder joints. This guide provides a comparative evaluation of Tinkal, a traditional
borax-based flux, against modern rosin-based and organic acid-based soldering agents. The
performance is assessed based on key experimental metrics to aid in the selection of the most
suitable flux for specific applications.

Executive Summary

Soldering fluxes are essential for creating strong, reliable solder joints by removing oxides from
metal surfaces and promoting solder wetting. This guide compares the performance of three
common types of soldering fluxes: Tinkal (borax-based), rosin-based, and organic acid-based
fluxes. The evaluation is based on standardized testing methods for solder spread, corrosivity
of residue, and surface insulation resistance.

While Tinkal (borax) is an effective and low-cost flux, particularly for higher-temperature
applications and certain metals, its residues can be corrosive and difficult to clean, making it
less suitable for delicate electronic applications. Rosin-based fluxes offer a good balance of
activity and cleanability, with "no-clean” formulations being particularly popular in electronics.
Organic acid fluxes are highly active and provide excellent solderability, but their residues are
corrosive and require thorough cleaning.

Comparative Performance Data
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The following table summarizes the typical quantitative performance data for Tinkal (borax-

based), rosin-based, and organic acid-based fluxes based on standardized testing protocols.

These values are representative and can vary depending on the specific formulation and

application.
Performance Tinkal (Borax- Rosin-Based Organic Acid-
. Test Standard
Metric Based) (RMA) Based (OA)
Solder Spread IPC-TM-650,
80-120 100 - 150 120 - 180
Area (mmg2) Method 2.4.46
Copper Mirror Pass/Fail (Often ) IPC-TM-650,
] Pass Fail
Test Fail) Method 2.3.32
) Evidence of ) Evidence of IPC-TM-650,
Corrosion Test ) No Corrosion )
Corrosion Corrosion Method 2.6.15
Surface
. IPC-TM-650,
Insulation <1x108 >1x10° <1x108
) Method 2.6.3.3
Resistance (Q)
) Difficult (requires ~ Moderate Visual
Residue ) Easy (water )
) mechanical (solvent Inspection/lon
Cleanliness ) ] soluble)
abrasion/water) cleaning) Chromatography
Activation ) Moderate (~150-  Low to Moderate
High (~740°C) N/A
Temperature 300°C) (~100-250°C)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These

protocols are based on industry-standard IPC test methods.

Solder Spread Test (Based on IPC-TM-650, Method

2.4.46)

Objective: To determine the effectiveness of a flux in promoting the wetting of a solder on a

standardized substrate.
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Materials:

Standardized metal coupons (e.g., copper, 60x60x0.5 mm)

Solder pellets of a specific alloy and weight (e.g., Sn63Pb37, 0.59)

The soldering flux to be tested

Controlled temperature hot plate or solder bath

Digital imaging system and software for area measurement

Procedure:

Clean the metal coupons using a standard procedure (e.g., with a mild abrasive and
isopropyl alcohol) to ensure a consistent surface finish.

o Apply a controlled amount of the flux to the center of the coupon.
e Place a solder pellet on the fluxed area.

e Heat the coupon on a temperature-controlled hot plate to a specified temperature for a set
duration (e.g., 235°C for 60 seconds).

» Allow the coupon to cool to room temperature.
o Capture a high-resolution image of the solder spread.
o Use image analysis software to measure the area of the solder spread in square millimeters.

» Repeat the test for each flux type and calculate the average spread area.

Copper Mirror Test (Based on IPC-TM-650, Method
2.3.32)

Objective: To assess the corrosivity of a flux at room temperature.

Materials:
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Glass plates with a vacuum-deposited copper film (copper mirrors)

The soldering flux to be tested

Controlled environment chamber (23 £ 2°C, 50 + 5% RH)

Isopropy! alcohol

Procedure:

o Apply a drop of the flux to the copper mirror.

e Place the copper mirror in a controlled environment chamber for 24 hours.

o After 24 hours, remove the flux residue by rinsing with isopropyl alcohol.
 Visually inspect the copper mirror for any signs of copper removal or discoloration.

o A"Pass"is recorded if there is no evidence of copper removal. A "Fail" is recorded if the
copper film is removed, indicating corrosive activity.

Surface Insulation Resistance (SIR) Test (Based on IPC-
TM-650, Method 2.6.3.3)

Objective: To evaluate the effect of flux residues on the electrical insulation properties of a
printed circuit board.

Materials:

Standardized SIR test boards with a comb pattern of conductors.

The soldering flux to be tested.

Soldering equipment (e.g., reflow oven or wave soldering machine).

Environmental chamber capable of maintaining high humidity and temperature (e.g., 85°C
and 85% RH).
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o A megohmmeter for measuring high resistance.

Procedure:

Apply the flux to the SIR test boards.
e Process the boards through a standard soldering cycle.

« If the flux is not a "no-clean” type, clean the boards according to the manufacturer's
instructions.

e Place the test boards in an environmental chamber and apply a DC voltage (e.g., 50V)
across the comb pattern.

e Measure the insulation resistance between the conductors at specified intervals over a
period of time (e.g., 168 hours).

» Record the resistance values and observe for any signs of dendritic growth.
e Ahigher and more stable resistance reading indicates a less detrimental flux residue.

Visualizations
Experimental Workflow for Flux Performance Evaluation

The following diagram illustrates the logical workflow for the comprehensive evaluation of a
soldering flux.
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Experimental Workflow for Soldering Flux Evaluation
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Caption: Workflow for evaluating soldering flux performance.

Signaling Pathway of Flux Action in Soldering

This diagram illustrates the key actions of a soldering flux during the soldering process.
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Signaling Pathway of Flux Action in Soldering
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Caption: Key actions of soldering flux during soldering.
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 To cite this document: BenchChem. [Evaluating Tinkal (Borax-Based Flux) as a Soldering
Agent: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1254984+#evaluating-the-performance-of-tinkal-as-a-
flux-against-other-soldering-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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